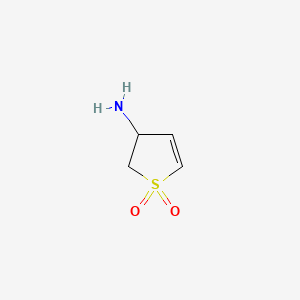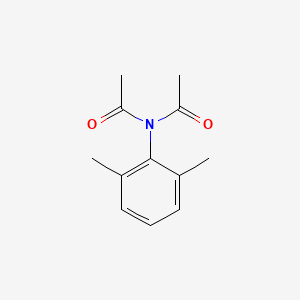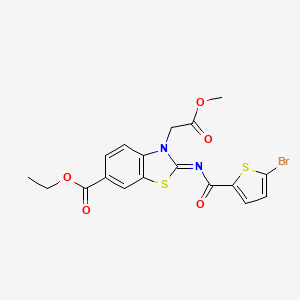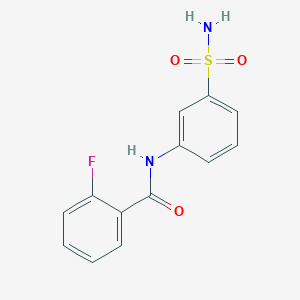![molecular formula C18H22N2O3S2 B2484572 2-(sec-butylthio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 877655-42-0](/img/structure/B2484572.png)
2-(sec-butylthio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to the class of thienopyrimidinones, a group known for their diverse chemical reactions, physical and chemical properties, which have been explored for various potential applications in material science, chemistry, and pharmacology, excluding direct drug use and dosage considerations.
Synthesis Analysis
The synthesis of thienopyrimidinone derivatives typically involves reactions such as the aza-Wittig reaction, heterocyclization, and oxidation processes. For instance, Liu et al. (2007) described the synthesis of 2-substituted thienopyrimidinones via an aza-Wittig reaction, showcasing the method's utility in creating these compounds with varied substituents (Liu, He, & Ding, 2007).
Molecular Structure Analysis
X-ray crystallography is a common tool used to confirm the molecular structure of synthesized thienopyrimidinones. The detailed structural analysis confirms the presence of specific substituents and their positions on the thienopyrimidine backbone, essential for understanding the compound's chemical behavior and potential applications.
Chemical Reactions and Properties
Thienopyrimidinones undergo various chemical reactions, including oxidation, acylation, and condensation, contributing to their diverse chemical properties. For example, efficient synthesis methods have been developed for thienopyrimidinones, highlighting their reactivity and the ability to introduce functional groups that affect their chemical properties significantly (Yao et al., 2014).
科学的研究の応用
Anticancer Potential
Research has demonstrated the synthesis and bioevaluation of new vascular-targeting and anti-angiogenic thieno[2,3-d]pyrimidin-4(3H)-ones. A series of these compounds, including variations on the core structure of interest, have been prepared targeting anticancer activities. These compounds were evaluated for their cytotoxicity against various cancer cells, their influence on tubulin polymerization and microtubule dynamics, and their vascular-disrupting and anti-angiogenic activities both in vitro and in vivo. The findings suggest that certain derivatives, particularly those with specific phenyl substitutions, show promise as anticancer drug candidates due to their potent activity profiles (Gold et al., 2020).
Methodological Advances in Synthesis
Another study focuses on the methodological advancements in the synthesis of 2-arylthieno[2,3-d]pyrimidin-4(3H)-ones, showcasing a new route through heterocyclization followed by air oxidation. This study highlights the importance of the chemical synthesis processes in creating derivatives of the compound of interest, which can lead to the discovery of new therapeutic agents with varied biological activities (Davoodnia et al., 2009).
Supramolecular Chemistry
Research on ureidopyrimidones, a related class of compounds, demonstrates their ability to dimerize via hydrogen bonding, suggesting applications in supramolecular chemistry. This study indicates the potential for designing new molecular structures with specific binding capabilities, which could have implications in drug delivery systems and molecular recognition (Beijer et al., 1998).
Antimicrobial Activities
A study on the synthesis of novel derivatives of thiazolo[2,3-b]dihydropyrimidinone possessing a 4-methylthiophenyl moiety evaluates their antibacterial and antifungal activities. These compounds, related to the core structure , have shown moderate to excellent growth inhibition of bacteria and fungi, highlighting the compound's potential in developing new antimicrobial agents (Ashok et al., 2007).
特性
IUPAC Name |
2-butan-2-ylsulfanyl-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c1-5-11(2)25-18-19-13-8-9-24-16(13)17(21)20(18)12-6-7-14(22-3)15(10-12)23-4/h6-7,10-11H,5,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEOUVWANBGMGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NC2=C(C(=O)N1C3=CC(=C(C=C3)OC)OC)SCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-(4-chlorobenzyl)-5-((2,5-dimethylbenzyl)thio)-2-ethyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2484495.png)
![5-((4-Chlorophenyl)(piperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2484497.png)



amino}acetic acid](/img/structure/B2484505.png)

![3-(9H-carbazol-9-yl)-N'-[(E)-(4-ethylphenyl)methylidene]propanehydrazide](/img/structure/B2484510.png)

![3-(1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidin-3-yl)quinazolin-4(3H)-one](/img/structure/B2484512.png)